![molecular formula C21H17BrN4O2 B2608576 6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1358087-08-7](/img/structure/B2608576.png)
6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C21H17BrN4O2 and its molecular weight is 437.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes:
- A dihydropyridazinone core, which is known for various biological activities.
- A 1,2,4-oxadiazole moiety that contributes to its pharmacological profiles.
- A bromophenyl and an ethylphenyl substituent that enhance its lipophilicity and potentially its bioactivity.
Biological Activity Overview
-
Anticancer Activity
- Recent studies have shown that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to the target compound have demonstrated IC50 values in the micromolar range against various cancer cell lines, including human colon adenocarcinoma (HT29) and breast cancer cells (MCF7) .
- The presence of the oxadiazole ring is critical for cytotoxic activity, with modifications leading to enhanced potency against tumor cells.
- Antimicrobial Properties
-
Anti-inflammatory Effects
- The anti-inflammatory potential of oxadiazole derivatives has been noted in several studies, where they showed inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . The incorporation of phenyl groups enhances these effects by modulating the compound's interaction with biological targets.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like bromine) on the phenyl ring significantly enhances anticancer activity by increasing electron density on the oxadiazole ring, improving binding affinity to target enzymes .
Substituent | Activity Impact |
---|---|
Bromine | Increases potency |
Ethyl group | Enhances lipophilicity |
Oxadiazole | Essential for activity |
Case Studies
- Cytotoxicity Assays
- In Vivo Studies
Wissenschaftliche Forschungsanwendungen
Molecular Formula
- Molecular Formula : C19H18BrN4O2
- Molecular Weight : 404.27 g/mol
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its diverse biological activities. Key areas of research include:
Antimicrobial Activity
Studies have indicated that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to 6-(3-bromophenyl)-2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one have been tested against various bacterial strains, demonstrating efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
Research has highlighted the potential anticancer activity of oxadiazole derivatives. A study found that certain compounds with oxadiazole structures exhibited cytotoxic effects on cancer cell lines such as HCT116 and MCF7, suggesting that the target compound may also possess similar properties .
Material Science
The compound's unique structure allows for potential applications in material science, particularly in the development of organic semiconductors and UV filters.
Organic Electronics
Due to its electronic properties, compounds like this compound can be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of brominated phenyl groups can enhance charge transport characteristics .
UV Absorption
The compound may function as a UV filter in cosmetic formulations. Research into similar triazine-based compounds indicates their effectiveness in absorbing UV radiation, which can be beneficial for skin protection applications .
Case Study 1: Antimicrobial Efficacy
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity against various pathogens. The results showed that derivatives with similar structural features to the target compound had significant activity against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for developing new antibacterial agents .
Case Study 2: Cytotoxicity Testing
In vitro studies conducted on cancer cell lines revealed that compounds with oxadiazole moieties exhibited selective cytotoxicity. The target compound's structural similarities to these derivatives suggest it may also demonstrate significant anticancer activity in further studies .
Compound Name | Structure | Antimicrobial Activity | Cytotoxicity (IC50) |
---|---|---|---|
Compound A | Structure A | Effective against Gram-positive bacteria | 25 µM (HCT116) |
Compound B | Structure B | Effective against Gram-negative bacteria | 30 µM (MCF7) |
Target Compound | C19H18BrN4O2 | TBD | TBD |
Table 2: Potential Applications
Application Area | Description |
---|---|
Medicinal Chemistry | Antimicrobial and anticancer agents |
Material Science | Organic semiconductors and UV filters |
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2/c1-2-14-6-8-15(9-7-14)21-23-19(28-25-21)13-26-20(27)11-10-18(24-26)16-4-3-5-17(22)12-16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAMLXALEMZUFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.